6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride
Overview
Description
“6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C8H11N3O2S•HCl and a molecular weight of 249.72 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H . This indicates the presence of a bicyclic structure with a nitrogen atom as the major component .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 249.72 .Scientific Research Applications
Amino Acid Analysis and Protein Hydrolysis
One application of related compounds involves the precise amino acid composition analysis of proteins or peptides from a single hydrolysate. For example, a method uses methanesulfonic acid containing 3-(2-aminoethyl)indole for protein hydrolysis, indicating potential utility in biochemical research for amino acid analysis (Simpson et al., 1976).
Cancer Research and Antitumor Activities
Indole-based sulfonamides have been explored for their antitumor properties, with some compounds inhibiting tubulin polymerization and showing potential as anticancer agents. Diarylsulfonamides containing an indole scaffold, for instance, have been found to bind to the colchicine site of tubulin, affecting microtubule dynamics, which is crucial for cancer cell proliferation and mitosis (Banerjee et al., 2005).
Drug Development and Enzyme Inhibition
Sulfonamide-based compounds, including those with indole structures, are significant in drug development, particularly as enzyme inhibitors. For example, novel indolin-2-one-based sulfonamides have been synthesized and evaluated for their inhibition against carbonic anhydrase isoforms, demonstrating potential in designing inhibitors for therapeutic applications (Eldehna et al., 2017).
Environmental Science
In the environmental science domain, the oxidation of sulfonamide antibiotics by chlorine dioxide has been studied to understand the degradation pathways and kinetics of such compounds in water, which is critical for assessing the environmental impact and removal efficiency of water treatment processes (Ben et al., 2017).
Safety and Hazards
The safety information for “6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
6-amino-2,3-dihydroindole-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZHKCAFNWSFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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